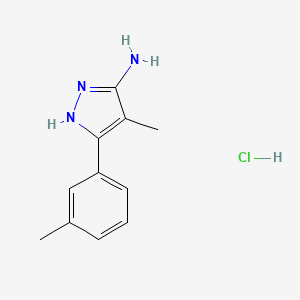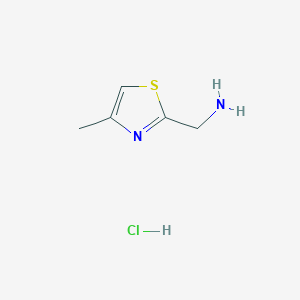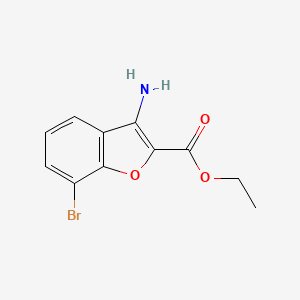
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including "(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride," have been extensively studied for their therapeutic applications. These compounds exhibit a wide range of pharmacological activities, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus significantly affect the medicinal potential of the resultant molecules. The flexibility of piperazine as a building block in drug discovery is notable, with recommendations for further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown promising anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review on anti-mycobacterial compounds where piperazine is a key building block elaborates on the design, rationale, and structure-activity relationship (SAR) of potent anti-TB molecules. This provides a foundation for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Environmental Applications: Nanofiltration Membranes
In environmental engineering, piperazine-based nanofiltration (NF) membranes with crumpled polyamide films have emerged as a significant innovation. These membranes offer enhanced separation performance, including improved water permeance, selectivity, and antifouling properties. The development of these high-performance NF membranes can be tailored for a broad range of environmental applications, such as water softening, purification, wastewater treatment, and water reuse, marking a notable advancement in the field (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).
Mechanism of Action
Mode of Action
The exact mode of action of (2S)-1-(1-Piperazinyl)-2-propanol dihydrochloride is currently unknown due to the lack of specific studies on this compound. Piperazine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperazine derivatives are involved in a variety of biochemical processes, but the specific pathways for this compound require further investigation .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-propanol", "piperazine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-propanol is reacted with hydrochloric acid to form isopropyl chloride.", "Step 2: Piperazine is reacted with isopropyl chloride to form (S)-1-(Piperazin-1-yl)propan-2-ol.", "Step 3: (S)-1-(Piperazin-1-yl)propan-2-ol is reacted with hydrochloric acid to form (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride." ] } | |
CAS No. |
954138-59-1 |
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-1-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
XAKIZRLIXGLPBW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CN1CCNCC1)O |
SMILES |
CC(CN1CCNCC1)O.Cl.Cl |
Canonical SMILES |
CC(CN1CCNCC1)O |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)
![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)

![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)


![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)


![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)




